2-Methoxy-6-nitronaphthalene

Description

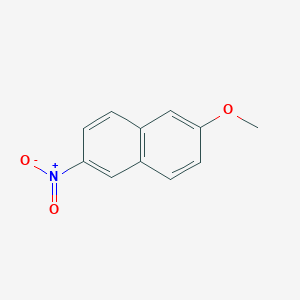

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-6-nitronaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-11-5-3-8-6-10(12(13)14)4-2-9(8)7-11/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGWQNJHOROWIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309589 | |

| Record name | 2-Methoxy-6-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4900-67-8 | |

| Record name | 2-Methoxy-6-nitronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4900-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-6-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Nitronaphthalene Chemistry Research

The study of nitronaphthalenes has a rich history, initially driven by their importance as intermediates in the synthesis of dyes and explosives. jmaterenvironsci.com The nitration of naphthalene (B1677914) itself typically yields a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene (B181648), with the former being the major product under electrophilic conditions. researchgate.netscitepress.org Early research focused heavily on controlling the regioselectivity of nitration and understanding the reactivity of the resulting isomers. researchgate.net

Over time, the focus of nitronaphthalene research has expanded significantly. The recognition of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) as environmental constituents, often found in polluted air, spurred investigations into their chemical behavior and potential biological effects. nih.gov This led to a deeper exploration of their photochemistry, including their potential to generate reactive species like singlet oxygen. acs.org Furthermore, the unique electronic properties conferred by the nitro group have made nitronaphthalenes valuable substrates in various synthetic transformations, including cycloaddition reactions and reactions with Grignard reagents. rsc.orgnsmsi.ir The development of new synthetic methodologies, such as the use of novel nitrating agents and catalysts, has also been a continuous theme in the evolution of this field. scitepress.org

Significance of Methoxy and Nitro Substituents in Naphthalene Systems

The chemical personality of 2-Methoxy-6-nitronaphthalene is profoundly shaped by its two key functional groups: the methoxy (B1213986) (-OCH3) and the nitro (-NO2) substituents. These groups exert powerful and often opposing electronic effects on the naphthalene (B1677914) ring system, dictating its reactivity and properties.

The methoxy group is an electron-donating group. vaia.comlibretexts.orgwikipedia.org Through resonance, the oxygen atom can donate a lone pair of electrons to the aromatic system, increasing the electron density, particularly at the ortho and para positions. libretexts.org This electron-donating nature generally activates the aromatic ring towards electrophilic substitution. libretexts.org In contrast, the nitro group is a strong electron-withdrawing group. vaia.comnih.gov It deactivates the aromatic ring towards electrophilic attack by pulling electron density away from the naphthalene core. libretexts.orglibretexts.org This deactivation is most pronounced at the ortho and para positions relative to the nitro group.

The interplay of these two substituents in this compound creates a "push-pull" system, where electron density is pushed into the ring by the methoxy group and pulled out by the nitro group. This electronic arrangement significantly influences the molecule's reactivity in various chemical reactions. For instance, in electrophilic aromatic substitution, the directing effects of both groups must be considered to predict the position of further substitution. vaia.com The presence of both a strong electron-donating and a strong electron-withdrawing group also impacts the molecule's photophysical properties, potentially influencing its fluorescence and excited-state behavior. nih.gov

Overview of Academic Research Trajectories for the Compound

Direct Nitration of 2-Methoxynaphthalene and Regioselectivity Considerations

The most common route to this compound involves the direct nitration of 2-methoxynaphthalene. This electrophilic aromatic substitution reaction is governed by the directing effects of the methoxy (B1213986) group already present on the naphthalene (B1677914) ring. The methoxy group is an activating, ortho-, para-directing group, meaning it increases the rate of reaction and directs the incoming nitro group to specific positions on the naphthalene nucleus. Theoretical studies have been conducted to understand the reactivity and regioselectivity of such reactions. nsmsi.ir

The nitration of 2-methoxynaphthalene can yield a mixture of isomers, including 2-methoxy-1-nitronaphthalene (B3031550), this compound, and 2-methoxy-8-nitronaphthalene. hilarispublisher.com The relative amounts of these isomers are influenced by the reaction conditions and the nitrating agent used. The methoxy group at position 2 strongly influences the regioselectivity, often favoring substitution at the 1-position due to resonance stabilization.

Conventional Nitration Approaches

Traditional methods for the nitration of aromatic compounds often employ a mixture of nitric acid and sulfuric acid. hilarispublisher.com While effective, these conditions can be harsh and may lead to over-nitration or oxidation of the substrate, and the disposal of the acidic waste presents environmental challenges. hilarispublisher.comresearchgate.netresearchgate.net The nitration of 2-methoxynaphthalene with nitric acid in acetic anhydride (B1165640) is another conventional method. prepchem.com

Alternative nitrating agents have been explored to improve selectivity and yield. For instance, the use of bismuth nitrate (B79036) pentahydrate in dichloromethane (B109758) with silica (B1680970) gel as a catalyst has been shown to be an efficient method for the nitration of 2-methoxynaphthalene, producing a 74% yield of 2-methoxy-1-nitronaphthalene after refluxing for 6-8 hours. Another approach involves using magnesium nitrate adsorbed on silica gel in a solvent-free system at 60–70°C.

| Nitrating Agent | Catalyst/Support | Solvent | Temperature | Product(s) | Yield | Reference |

| Nitric Acid/Sulfuric Acid | - | - | - | Mixture of isomers | - | hilarispublisher.com |

| Bismuth Nitrate Pentahydrate | Silica Gel | Dichloromethane | Reflux | 2-Methoxy-1-nitronaphthalene | 74% | |

| Magnesium Nitrate | Silica Gel | Solvent-free | 60-70°C | 2-Methoxy-1-nitronaphthalene | - |

Mechanochemical Nitration Techniques

Mechanochemical methods, which involve grinding solid reactants together, offer a solvent-free and often more environmentally friendly alternative to traditional solution-phase synthesis. rsc.orgdtic.mil The use of a bench-stable organic nitrating reagent derived from saccharin (B28170) in conjunction with vibratory ball milling under liquid-assisted grinding (LAG) conditions has been demonstrated for the nitration of various arenes. rsc.org This technique has been successfully applied to 2-methoxynaphthalene, yielding 2-methoxy-1-nitronaphthalene. rsc.org Another mechanochemical approach utilizes sodium nitrate with melamine (B1676169) trisulfonic acid in a mortar and pestle for the nitration of activated aromatic compounds. dtic.mil These solvent-free methods can enhance safety and reduce environmental impact. dtic.mil

Environmentally Benign Synthetic Routes

Growing environmental concerns have spurred the development of greener synthetic methodologies for nitration. researchgate.netresearchgate.net The use of solid acid catalysts, such as zeolites, is an attractive option due to their ease of recovery and potential to enhance para-selectivity in electrophilic aromatic substitution reactions. psu.eduresearchgate.net Zeolite Hβ, for example, has been shown to be an effective catalyst for the acylation of 2-methoxynaphthalene, a reaction mechanistically related to nitration. psu.edu

Precursor Chemistry and Advanced Synthetic Routes to Derivatives

Beyond the direct nitration of 2-methoxynaphthalene, other synthetic strategies involve the use of precursors and the subsequent functionalization to obtain this compound and its derivatives.

Functionalization at Other Naphthalene Positions

The synthesis of substituted naphthalene derivatives is a broad field of study. thieme-connect.com For instance, 2-methoxy-6-bromonaphthalene can be synthesized by brominating 2-methoxynaphthalene to 1,6-dibromo-2-methoxynaphthalene, followed by dehalogenation with iron. google.com This bromo-derivative can then potentially be converted to the nitro-derivative. Another example is the synthesis of 2-acetyl-6-methoxynaphthalene (B28280) via the Friedel-Crafts acylation of 2-methoxynaphthalene using acetyl chloride and aluminum chloride in nitrobenzene. orgsyn.org Such functionalized naphthalenes can serve as precursors for further modifications. The reduction of the nitro group in nitronaphthalene derivatives to an amino group is a common transformation, which can be achieved using various reducing agents. cardiff.ac.ukacs.org This amino group can then be further functionalized.

Synthesis of Analogous Methoxy-Nitronaphthalene Structures

The synthesis of various methoxy-nitronaphthalene isomers and related structures has been reported in the literature. For example, 2-hydroxy-3-methoxy-5-nitronaphthalene has been synthesized from 2,3-dihydroxynaphthalene (B165439) through a multi-step process involving methanesulfonylation, hydrolysis, and methylation. cas.cz The synthesis of 8-acetyl-1,2,3,4-tetrahydro-5-methoxy-6-nitronaphthalene has also been described, starting from 8-acetyl-1,2,3,4-tetrahydro-5-methoxynaphthalene and using nitric acid in acetic anhydride. prepchem.com The synthesis of other derivatives, such as 2,3-dichloro-6-nitronaphthalene-1,4-dione, has also been explored for biological evaluation. nih.gov These examples highlight the diverse synthetic routes available for accessing a wide range of methoxy-nitronaphthalene structures with different substitution patterns.

Retrosynthetic Analysis for Complex Derivative Synthesis

Retrosynthetic analysis provides a logical framework for planning the synthesis of intricate molecules. By disconnecting key bonds in a target molecule, one can identify the crucial building blocks and the sequence of reactions required for its construction. For derivatives of this compound, this analysis primarily revolves around the functionalization of the naphthalene ring and the manipulation of the nitro and methoxy groups.

A primary disconnection strategy involves targeting bonds that can be reliably formed. For instance, in designing a synthesis for a hypothetical complex derivative such as N-Aryl-2-(6-amino-2-methoxynaphthalen-2-yl)propanamide (I) , the analysis would proceed as follows:

Amide Bond Disconnection: The most evident disconnection is the C-N amide bond. This is a robust and well-established transformation in synthetic chemistry. This step simplifies the target molecule (I) into two more manageable fragments: 2-(6-amino-2-methoxynaphthalen-2-yl)propanoic acid (II) and an appropriate aryl amine.

Amino Group Transformation: The amino group at the C-6 position is a versatile handle for further diversification. In a retrosynthetic sense, it is readily traced back to the nitro group of the parent compound. This functional group interconversion (FGI) leads to 2-(6-nitro-2-methoxynaphthalen-2-yl)propanoic acid (III) . The reduction of an aromatic nitro group to an amine is a high-yielding and common reaction.

Side-Chain Disconnection: The propanoic acid side chain at the C-2 position can be disconnected to reveal the core structure, this compound (IV) . The introduction of this side chain in the forward synthesis represents a key challenge, requiring a C-C bond-forming reaction at the C-2 position of the naphthalene ring.

Synthesis of the Core Structure: The final retrosynthetic step is the disconnection of the key intermediate, this compound (IV) , into simpler starting materials. Direct nitration of 2-methoxynaphthalene often results in a mixture of isomers, with the 1-nitro and 8-nitro derivatives being significant products. A more regioselective approach is therefore necessary for an efficient synthesis. A documented method proceeds from 6-bromo-2-methoxynaphthalene. tue.nl This precursor can be converted to its corresponding Grignard reagent, which then undergoes amination to yield 2-amino-6-methoxynaphthalene. Subsequent oxidation of the amino group furnishes the desired this compound in a controlled manner. tue.nl

This retrosynthetic pathway is summarized in the figure below:

Forward Synthesis and Key Transformations

The forward synthesis builds upon the retrosynthetic blueprint, starting with the synthesis of the core and progressively adding complexity.

Synthesis of the Key Intermediate: this compound

The regiocontrolled synthesis of this compound is critical. The following table outlines a reliable method starting from 6-bromo-2-methoxynaphthalene, which avoids the poor selectivity of direct nitration.

| Step | Starting Material | Reagents and Conditions | Product | Reference |

| 1 | 6-Bromo-2-methoxynaphthalene | i. Mg, THF; ii. CH₃ONH₂·HCl | 2-Amino-6-methoxynaphthalene | tue.nl |

| 2 | 2-Amino-6-methoxynaphthalene | Sodium perborate (B1237305) tetrahydrate, Acetic acid, 60°C | This compound | tue.nl |

Building Complexity on the Naphthalene Core

With the core structure in hand, the subsequent steps focus on installing the side chain and modifying the nitro group.

C-C Bond Formation: Introducing the propanoic acid moiety at the C-2 position can be accomplished through various methods, such as Friedel-Crafts acylation to install an acetyl group, followed by reactions like the Willgerodt-Kindler reaction or Darzens condensation to build the final acid chain. The presence of the deactivating nitro group requires consideration of the reaction conditions. The structural similarity to the anti-inflammatory drug Naproxen, (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, provides a wealth of synthetic strategies that can be adapted. nih.govmdpi.comresearchgate.net

Functional Group Interconversion: The nitro group is highly valuable for derivatization. Its reduction to an amine is a key step that opens up a vast array of subsequent reactions.

| Transformation | Starting Functionality | Reagents and Conditions | Product Functionality |

| Reduction | Nitro (-NO₂) | e.g., H₂, Pd/C; or SnCl₂, HCl | Amine (-NH₂) |

| Amide Coupling | Carboxylic Acid (-COOH) | Amine (R-NH₂), DCC, DMAP | Amide (-CONH-R) |

The amine can be acylated, alkylated, or converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of other functional groups (e.g., -OH, -CN, -halogens).

This retrosynthetic approach, combined with a toolbox of reliable forward synthetic methods, enables the systematic and efficient construction of diverse and complex derivatives starting from this compound.

Reactivity of the Nitro Group in this compound

The electron-withdrawing nature of the nitro group significantly influences the electronic landscape of the naphthalene ring system, making it susceptible to a range of chemical transformations. The reactivity of this group is central to the synthetic utility of this compound, enabling its conversion into various valuable derivatives.

Nitroreduction Pathways and Intermediates

The reduction of the nitro group in nitroarenes like this compound is a fundamental transformation that can proceed through multiple pathways, broadly categorized into radical and two-electron reduction mechanisms. nih.gov These pathways involve a series of reactive intermediates that ultimately lead to the formation of the corresponding amine.

The reduction of nitroarenes can be initiated by a single-electron transfer (SET) to the nitro compound, forming a nitro radical anion. nih.govnih.gov This radical anion is a key intermediate that can undergo further reactions. nih.govnih.gov In the presence of a proton source, the nitro radical anion can be protonated. Subsequent steps in the radical mechanism involve the formation of a nitroso compound, a hydronitroxide radical, and a hydroxylamino derivative before the final amine is produced. nih.gov The formation of radical intermediates is a common feature in the reduction of nitroarenes and has been implicated in various biological and chemical processes. portlandpress.com

The involvement of radical intermediates has been proposed in various reductive processes of nitroarenes. nih.gov For instance, sulfur-mediated reductive amination to produce benzothiazoles from nitroarenes is suggested to proceed via radical intermediates. nih.gov Similarly, electrochemical reduction of nitroarenes is known to commence with a single-electron transfer, generating nitroarene radical anions. unimi.itresearchgate.net

Alternatively, the reduction of the nitro group can occur through a series of two-electron steps, which is equivalent to a hydride transfer. nih.gov This pathway involves the initial formation of a nitroso intermediate with the elimination of water. This is followed by the formation of a hydroxylamino compound, which is then further reduced to the amine. nih.gov The reduction of the nitroso group to the hydroxylamino intermediate is typically much faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to detect. nih.gov The hydroxylamine (B1172632) derivative is a significant intermediate in both the radical and two-electron reduction pathways. nih.gov

Many enzymatic and chemical reductions of nitroaromatics are believed to proceed through two-electron reduction steps. portlandpress.com This pathway avoids the formation of free radical species that can participate in futile redox cycling, particularly in biological systems. nih.gov

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The reaction of nitroarenes with organometallic reagents, such as Grignard reagents, presents a complex and fascinating area of chemical reactivity. These reactions can lead to a variety of products through different mechanistic pathways, including single-electron transfer and conjugate addition. nih.govrsc.org

There is substantial evidence to suggest that the reaction between Grignard reagents and nitroarenes often initiates with a single-electron transfer (SET) from the organometallic reagent to the nitroarene. nih.govrsc.orgpsu.edu This SET process generates a nitroarene radical anion and an organometallic radical cation. The subsequent fate of these radical species determines the final product distribution. rsc.org The reactivity order of different Grignard reagents with nitronaphthalene systems has been used as evidence for an SET mechanism. rsc.orgpsu.edu For instance, the reactivity order of i-C3H7 > PhCH2 ≈ C2H5 > PhCH2CH2 > CH3 with 2-methoxy-1-nitronaphthalene supports an SET process. rsc.org

The use of radical probes, such as hex-5-enylmagnesium bromide, further corroborates the involvement of radical intermediates arising from an SET event. rsc.orgpsu.edu The formation of both cyclized and uncyclized addition products from this Grignard reagent is indicative of a radical mechanism. rsc.orgpsu.edu

In addition to processes initiated by SET, Grignard reagents can also react with nitroarenes via conjugate addition. nih.govrsc.orgrsc.org In the case of this compound, the naphthalene ring system is activated towards nucleophilic attack by the electron-withdrawing nitro group. Alkyl Grignard reagents have been observed to give 1,6-addition products with 2-methoxy-1-nitronaphthalene almost exclusively. rsc.orgpsu.eduresearchgate.net This suggests a direct nucleophilic attack of the Grignard reagent on the naphthalene ring.

The stereochemistry of the protonation of the resulting nitronate adducts from the 1,6-conjugate addition has been studied, providing insights into the conformation of the intermediates. rsc.org The formation of the more stable cis isomer under kinetically controlled conditions suggests that the transition state geometry reflects a boat conformation for the intermediate nitronate anion. rsc.org

Interactive Data Table: Reactions of 2-Methoxy-1-nitronaphthalene with Grignard Reagents

| Grignard Reagent (RMgX) | Predominant Reaction Type | Major Product(s) | Reference(s) |

| CH₃MgBr | 1,6-Conjugate Addition | 1,6-Addition Product | rsc.orgpsu.eduresearchgate.net |

| PhCH₂MgBr | 1,6-Conjugate Addition | 1,6-Addition Product | rsc.orgpsu.eduresearchgate.net |

| C₂H₅MgBr | 1,6-Conjugate Addition | 1,6-Addition Product | rsc.orgpsu.eduresearchgate.net |

| i-C₃H₇MgBr | 1,6-Conjugate Addition | 1,6-Addition Product | rsc.orgpsu.eduresearchgate.net |

| PhMgBr | 1,4-Addition & Reductive 1,2-Addition | 1,4-Addition and 1,2-Addition Products | rsc.orgpsu.eduresearchgate.net |

| Hex-5-enylmagnesium bromide | 1,6-Conjugate Addition (via SET) | Uncyclized and Cyclized 1,6-Addition Products | rsc.orgpsu.edu |

Reductive Addition Mechanisms

The nitro group of this compound is susceptible to reduction, a common transformation for nitroarenes. This process can proceed through various mechanisms, often involving single-electron transfer (SET) steps, particularly when strong reducing agents or specific reaction conditions are employed.

The reaction of 2-methoxy-1-nitronaphthalene with Grignard reagents provides a well-studied example of reductive addition. rsc.orgpsu.edu Alkylmagnesium halides, such as methyl-, ethyl-, and isopropylmagnesium bromide, predominantly yield 1,6-addition products. rsc.orgpsu.edu In contrast, phenylmagnesium bromide leads to a mixture of 1,4-addition and reductive 1,2-addition products. rsc.orgpsu.edu The use of hex-5-enylmagnesium bromide as a radical probe provides strong evidence for a single-electron transfer mechanism. rsc.orgpsu.edu The reaction yields both a straight-chain and a cyclized alkyl fragment, with the ratio between them being temperature-dependent. rsc.orgpsu.edu This observation supports a mechanism involving an initial SET from the Grignard reagent to the nitroarene, forming a radical ion pair. This pair can then collapse within the solvent cage (geminate combination) or, to a lesser extent, separate and recombine (non-geminate combination). psu.edu

Furthermore, the reduction of nitroarenes can be achieved using various catalytic systems. unimi.itmsu.edunih.govpsu.eduunifi.it These methods often offer high selectivity for the reduction of the nitro group, even in the presence of other reducible functional groups. psu.edu For instance, silanes and siloxanes in the presence of a palladium catalyst have been used for the reduction of nitroarenes to anilines. msu.edu

Reactivity of the Methoxy Group and Naphthalene Ring System

The methoxy group and the naphthalene ring system of this compound also participate in a range of chemical reactions, influenced by the electronic effects of the substituents.

Electrophilic Aromatic Substitution Reactions

The directing effects of substituents on the naphthalene ring are crucial in determining the outcome of electrophilic aromatic substitution (EAS) reactions. The methoxy group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. In this compound, these opposing effects influence the position of electrophilic attack.

For naphthalene derivatives, electrophilic attack generally prefers the 1-position (α-position) over the 2-position (β-position) due to the greater stability of the resulting carbocation intermediate. wordpress.com In the case of 2-nitronaphthalene (B181648), electrophilic nitration is predicted to occur at positions 1, 3, and 4, with position 1 being the most favorable due to reduced steric hindrance. vaia.com For 5-methoxy-1-nitronaphthalene, the activating effect of the methoxy group directs the incoming electrophile to position 8. vaia.com In this compound, the interplay between the activating methoxy group at position 2 and the deactivating nitro group at position 6 will determine the regioselectivity of the reaction.

Nucleophilic Aromatic Photosubstitution Reactions

Nucleophilic aromatic photosubstitution (SNAr) is a key reaction for nitroaromatic compounds, where light is used to promote the substitution of a leaving group by a nucleophile. wikipedia.orgiupac.org These reactions often proceed via different mechanisms and exhibit different regioselectivity compared to their thermal counterparts. iupac.orgscispace.com

The photosubstitution of 1-methoxy-4-nitronaphthalene (B51467) with amines has been shown to proceed through dual pathways. researchgate.netacs.org Primary amines lead to the replacement of the nitro group, while secondary amines displace the methoxy substituent. researchgate.net Both reactions are believed to involve the triplet excited state of the nitronaphthalene derivative. researchgate.net The formation of the radical anion of 1-methoxy-4-nitronaphthalene has been spectroscopically observed, suggesting an electron transfer mechanism, particularly with secondary amines. researchgate.net

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the regioselectivity of chemical reactions, including nucleophilic aromatic photosubstitution. oup.com The theory posits that the course of a reaction is often determined by the interaction between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other.

For nucleophilic aromatic photosubstitutions, two general rules based on FMO theory have been proposed to rationalize the observed regioselectivity: oup.com

Rule 1: Photosubstitutions that involve the direct addition of a nucleophile to an excited aromatic substrate substituted with a strong electron-withdrawing group tend to show HOMO-controlled regioselectivity. oup.com

Rule 2: Photosubstitutions that proceed via photoinduced electron transfer from a nucleophile to the aromatic substrate are typically LUMO-controlled. oup.com

These rules have been successfully applied to rationalize the regioselectivity of photosubstitution reactions of various naphthalene derivatives. oup.com

Photoinduced electron transfer (PET) is a fundamental process in many photochemical reactions, including the photosubstitution of nitroaromatic compounds. rsc.org In a PET mechanism, an electron is transferred from a donor molecule (the nucleophile) to an acceptor molecule (the excited nitroaromatic compound), generating a radical ion pair. rsc.orgrsc.org

The photoreduction of nitronaphthalenes by di- and trialkylamines in polar media serves as a clear example of a PET-mediated process. rsc.org Laser flash photolysis studies have shown that the reaction is initiated by electron transfer from the amine to the triplet excited state of the nitronaphthalene. rsc.org This leads to the formation of the nitronaphthalene radical anion, which can be observed spectroscopically. researchgate.net The subsequent reactions of this radical anion ultimately lead to the observed products. rsc.org

Cycloaddition Reactions (e.g., Diels-Alder)

Nitroarenes, including nitronaphthalenes, can act as dienophiles in Diels-Alder reactions, a type of [4+2] cycloaddition. soton.ac.ukconicet.gov.arbenthamdirect.comresearchgate.netresearchgate.netresearchgate.net The electron-withdrawing nitro group activates the aromatic ring, making it susceptible to attack by electron-rich dienes. soton.ac.ukconicet.gov.ar

Photochemical and Photophysical Reaction Pathways

Excited State Dynamics and Decay Channels

Upon absorption of a photon, this compound is promoted to an electronically excited singlet state (S₁). However, this state is exceptionally short-lived. For nitronaphthalene derivatives, the decay of the S₁ state occurs on an ultrafast timescale, typically in the femtosecond to picosecond range. acs.orgacs.org This rapid decay is a hallmark of nitro-aromatic compounds and severely limits their fluorescence quantum yields, rendering most of them non-fluorescent. nih.gov The dominant deactivation pathway is intersystem crossing (ISC) to the triplet manifold. acs.org

The primary event following photoexcitation of nitronaphthalenes is an extremely efficient and rapid transfer of population from the lowest excited singlet state (S₁) to the triplet manifold (Tₙ). For 2-nitronaphthalene, the parent structure of the title compound, experimental and computational studies show that nearly the entire population of the initially excited state undergoes intersystem crossing to a triplet state in under 200 femtoseconds. acs.org This ultrafast process is attributed to a small energy gap between the singlet and triplet states and strong spin-orbit coupling, which facilitates the formally forbidden transition. acs.org

The process is believed to occur via an upper "receiver" triplet state (Tₙ), which then rapidly relaxes through internal conversion to the lowest-energy, phosphorescent triplet state (T₁) within a few picoseconds. acs.orgacs.org This S₁ → Tₙ → T₁ cascade is the principal photophysical channel for nitronaphthalenes and is considered a key determinant of their subsequent photochemistry. acs.org The high efficiency of this process is reflected in the triplet quantum yields (Φ_T_) of related nitronaphthalenes, as shown in the table below.

Table 1: Triplet Quantum Yields (Φ_T_) for Selected Nitronaphthalene Derivatives

| Compound | Triplet Quantum Yield (Φ_T_) | Reference |

|---|---|---|

| 2-Nitronaphthalene | 0.93 ± 0.15 | walshmedicalmedia.com |

| 1-Nitronaphthalene (B515781) | 0.64 ± 0.12 | walshmedicalmedia.com |

| 2-Methyl-1-nitronaphthalene | 0.33 ± 0.05 | walshmedicalmedia.com |

The methoxy substituent in this compound is not expected to fundamentally alter this primary decay channel. Studies on 1-methoxy-4-nitronaphthalene confirm that the photophysical pathway remains the same as in 1-nitronaphthalene: ultrafast intersystem crossing to an upper triplet state followed by relaxation to the T₁ state. acs.org

While the T₁ state is formed with high efficiency, its subsequent chemical reactivity depends on the surrounding environment and available reactants. Interestingly, 2-nitronaphthalene itself has been observed to be relatively photoinert in solvents like cyclohexane (B81311) and acetonitrile (B52724), indicating that its triplet state does not readily undergo unimolecular decay. walshmedicalmedia.com However, in the presence of suitable reaction partners, it can participate in both reduction and oxidation reactions.

Photoreduction: The triplet state of nitronaphthalenes is a key intermediate in photoreduction reactions. nih.gov Two primary mechanisms have been identified:

Hydrogen Atom Abstraction: In the presence of H-atom donors like alcohols (e.g., 2-propanol) or amines, the triplet state can abstract a hydrogen atom. rsc.orgoup.com This process reduces the nitro group, eventually forming stable products such as the corresponding nitroso and amino derivatives. rsc.org For example, the photoreduction of 2-nitronaphthalene in 2-propanol proceeds via its triplet state to yield 2-naphthylhydroxylamine with a quantum yield of 0.037. oup.com The reaction with amines like N,N-dimethylaniline is very efficient, with rate constants approaching the diffusion-controlled limit. rsc.org

Photoinduced Electron Transfer (PET): In polar solvents and with appropriate electron donors (e.g., triethylamine), photoreduction can be initiated by electron transfer to the triplet state. rsc.org This forms the nitronaphthalene radical anion (ArNO₂˙⁻), a key intermediate that can be observed spectroscopically. rsc.org Subsequent protonation and further reduction steps lead to the final products, such as nitrosonaphthalenes. rsc.org

Photooxidation: The photooxidation of this compound can also proceed through several pathways:

Singlet Oxygen Generation: The excited triplet state of the nitronaphthalene can transfer its energy to ground-state molecular oxygen (³O₂), a process known as photosensitization. This generates highly reactive singlet oxygen (¹O₂), which can then oxidize other molecules. walshmedicalmedia.com The triplet state is quenched in the process.

Radical-Mediated Oxidation: The photolysis of nitronaphthalenes can lead to the formation of naphthoxy radicals. acs.orgucc.ie For 1-nitronaphthalene, photolysis yields a naphthoxy radical and nitric oxide. ucc.ie These naphthoxy radicals can then undergo self-reaction to form dimers or react with other species, leading to a variety of oxidation products, including naphthoquinones and nitronaphthols. acs.orgucc.ie This pathway is a significant source of secondary organic aerosol formation from nitronaphthalenes in the atmosphere. acs.org

Influence of Solvent on Photoreactivity

The solvent environment can significantly influence the photochemical and photophysical behavior of this compound, although the primary ultrafast intersystem crossing appears to be largely independent of solvent polarity for related methoxy-nitronaphthalenes. acs.orgnih.gov

The primary influence of the solvent is on the secondary processes involving the excited states or subsequent intermediates. For instance, in photoreduction reactions involving amines, the mechanism can shift depending on the solvent. In nonpolar benzene, the reaction proceeds via H-atom transfer, whereas in polar acetonitrile, an electron transfer mechanism yielding the radical anion becomes dominant. rsc.orgrsc.org

Theoretical studies on 1-nitronaphthalene show that polar solvents like methanol (B129727) can dramatically stabilize certain excited states through strong electronic polarization. aip.org This differential stabilization can alter the energy landscape and the accessibility of different decay channels. For some push-pull nitronaphthalenes, increasing solvent polarity can enhance non-radiative decay rates by stabilizing dark, charge-transfer (CT) states that provide efficient pathways back to the ground state. nih.govnsf.gov This effect is demonstrated in the table below, which shows how the non-radiative decay rate constant (k_nr_) for a related compound changes with solvent polarity.

Table 2: Solvent Effect on the Non-Radiative Decay Rate Constant (k_nr_) for 6-Nitro-N-acetyl-1-naphthylamine

| Solvent | Polarity (Onsager function) | k_nr_ (x 10⁹ s⁻¹) | Reference |

|---|---|---|---|

| Toluene | 0.23 | ~1.5 | nsf.gov |

| Dichloromethane | 0.42 | ~1.5 | nsf.gov |

| Acetonitrile | 0.48 | ~6.0 | nsf.gov |

Furthermore, the quantum yield of photoreduction can be solvent-dependent. The reaction of 1-nitropyrene, for example, is less efficient in acetonitrile compared to solvents where H-atom abstraction is more favorable, highlighting the solvent's role in mediating specific reaction pathways. nih.gov Similarly, the presence of water can affect reaction rates, as seen in the quenching of nitronaphthalene triplets by amines, where the rate constant decreases in an acetonitrile-water mixture compared to neat acetonitrile. rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

Proton NMR (¹H-NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, proximity to other protons, and the number of neighboring protons. While specific ¹H-NMR data for "2-Methoxy-6-nitronaphthalene" is not detailed in the provided search results, the analysis of related nitro-substituted aromatic compounds allows for a general interpretation of expected spectral features. For instance, in a related compound, 4-bromo-N-(4-bromophenyl)-N-(4-nitrophenyl)aniline, the aromatic protons resonate in the downfield region, typically between δ 6.95 and 8.09 ppm. This is characteristic of protons attached to an aromatic ring, with the electron-withdrawing nitro group causing a further downfield shift for nearby protons.

In instances of complex molecular structures or for unambiguous assignment of signals, advanced NMR techniques are employed. These include two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), which identifies proton-proton couplings, and HSQC (Heteronuclear Single Quantum Coherence), which correlates protons with their directly attached carbon atoms. While the application of these specific techniques to "this compound" is not explicitly documented in the available literature, their use is standard practice in the structural confirmation of novel or complex organic molecules.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing the molecular weight of a compound and insights into its structure through fragmentation analysis. The mass spectra of nitro-substituted naphthalenes have been studied, revealing characteristic fragmentation pathways. researchgate.net Typically, the major fragmentation includes the initial loss of a nitro group (NO₂) from the molecular ion, followed by subsequent losses of nitric oxide (NO) and/or carbon monoxide (CO). researchgate.net The molecular ion peak for "this compound" (C₁₁H₉NO₃) would be expected at a mass-to-charge ratio corresponding to its molecular weight of 203.19 g/mol . nih.gov

| Ion | Formation Pathway | Significance |

| [M]⁺ | Electron Ionization | Molecular Ion |

| [M - NO₂]⁺ | Loss of nitro group | Characteristic of nitroaromatics |

| [M - NO₂ - CO]⁺ | Subsequent loss of carbon monoxide | Common fragmentation pathway |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions. While the crystal structure of "this compound" itself is not described, analysis of the closely related compound "2-methoxy-1-nitronaphthalene" offers valuable insights into the expected solid-state behavior. nih.govresearchgate.net

The crystal structure of "2-methoxy-1-nitronaphthalene" was determined to be in the triclinic space group P-1. nih.govresearchgate.net The asymmetric unit contains two crystallographically independent molecules. nih.gov The unit cell is the basic repeating unit of a crystal lattice. univie.ac.at

Table 1: Unit Cell Parameters for 2-methoxy-1-nitronaphthalene (B3031550) nih.gov

| Parameter | Value |

| a | 9.1291 (4) Å |

| b | 10.2456 (4) Å |

| c | 10.5215 (4) Å |

| α | 86.390 (2)° |

| β | 82.964 (2)° |

| γ | 85.801 (2)° |

| Volume | 972.63 (7) ų |

| Z | 4 |

The stability of the crystal lattice is maintained by a network of intermolecular interactions. In the crystal structure of "2-methoxy-1-nitronaphthalene," weak C-H···O hydrogen bonds link the molecules together. nih.gov Furthermore, π-π stacking interactions are observed between the naphthalene (B1677914) rings, which further consolidates the crystal structure. nih.gov The centroid-centroid distances for these π-π contacts range from 3.5863 (9) to 3.8048 (9) Å. nih.gov These types of non-covalent interactions are crucial in determining the packing of aromatic molecules in the solid state. rsc.orgresearchgate.net A similar pattern of intermolecular forces, including C-H···O interactions, was also observed in the crystal structure of 2-Methoxy-1-(2-methoxy-4-nitronaphthalen-1-yl)-6-nitronaphthalene. nih.gov

Refinement Strategies and Absolute Structure Determination

The precise determination of the crystal structure of this compound and related compounds is achieved through single-crystal X-ray diffraction. The refinement of the crystal structure data involves sophisticated strategies to achieve a high degree of accuracy. Typically, the structure is solved using direct methods and refined by full-matrix least-squares on F².

In the refinement process for analogous compounds like 2-Methoxy-1-(2-methoxy-4-nitronaphthalen-1-yl)-6-nitronaphthalene, all hydrogen atoms are placed in calculated positions and refined using a riding model. nih.gov For this particular compound, the refinement of F² against all reflections resulted in a weighted R-factor (wR) of 0.090 and a goodness of fit (S) of 1.01, based on 1881 unique reflections and 292 parameters. nih.gov The conventional R-factor (R) for reflections with F² > 2σ(F²) was 0.035. nih.gov

Similarly, for 2-methoxy-1-nitronaphthalene, the refinement data indicates an R-factor of 0.048 for reflections with F² > 2σ(F²) and a wR(F²) of 0.141 for all 5450 unique reflections, with 272 parameters. nih.govresearchgate.net

Table 1: Crystallographic Data and Refinement Parameters for Related Methoxy-nitronaphthalene Compounds

| Parameter | 2-Methoxy-1-(2-methoxy-4-nitronaphthalen-1-yl)-6-nitronaphthalene nih.gov | 2-methoxy-1-nitronaphthalene nih.govresearchgate.net |

| Formula | C₂₂H₁₆N₂O₆ | C₁₁H₉NO₃ |

| Molar Mass ( g/mol ) | 404.37 | 203.19 |

| Crystal System | Orthorhombic | Triclinic |

| Space Group | P2₁2₁2₁ | P-1 |

| a (Å) | 7.095 (16) | 9.1291 (4) |

| b (Å) | 15.14 (4) | 10.2456 (4) |

| c (Å) | 17.86 (5) | 10.5215 (4) |

| α (°) | 90 | 86.390 (2) |

| β (°) | 90 | 82.964 (2) |

| γ (°) | 90 | 85.801 (2) |

| Volume (ų) | 1918 (9) | 972.63 (7) |

| Z | 4 | 4 |

| R[F² > 2σ(F²)] | 0.035 | 0.048 |

| wR(F²) | 0.090 | 0.141 |

| Goodness-of-fit (S) | 1.01 | 1.04 |

Absolute structure determination is a critical aspect of crystallographic analysis for chiral molecules, often addressed using the Flack parameter. wikipedia.org This parameter is refined to determine the absolute configuration of the molecule in non-centrosymmetric space groups by utilizing anomalous dispersion effects. wikipedia.orgwikipedia.org However, for a related compound, 2-Methoxy-1-(2-methoxy-4-nitronaphthalen-1-yl)-6-nitronaphthalene, which crystallizes in a chiral space group, the determination of the absolute structure was not possible. The resulting Flack's parameter value was reported as meaningless, leading to the merging of Friedel's pairs in the final stages of refinement. nih.govresearchgate.net This indicates that for certain derivatives in this class, an unambiguous assignment of the absolute configuration through this method can be challenging.

Electronic Spectroscopy for Electronic Transitions and Excited States

UV-Visible Absorption Spectroscopy

The electronic absorption spectra of methoxy- and nitro-substituted naphthalenes are characterized by transitions within the aromatic system. For the parent compound, 2-methoxynaphthalene (B124790), the UV spectrum in alcohol exhibits absorption maxima (λmax) at approximately 226 nm, with other sources indicating a range of 220-240 nm and 280-300 nm, which are attributed to π-π* transitions of the naphthalene ring. ijpsjournal.com The introduction of a nitro group, a strong chromophore, is expected to significantly influence the absorption spectrum.

Table 2: UV-Visible Absorption Maxima for 2-Methoxynaphthalene and a Related Nitro-Substituted Naphthaldehyde

| Compound | Solvent | λmax (nm) | Reference |

| 2-Methoxynaphthalene | Alcohol (99%) | 226 | ijpsjournal.com |

| 2-Hydroxy-6-nitro-1-naphthaldehyde | Acetonitrile (B52724) | 295, 340 | researchgate.net |

Fluorescence and Phosphorescence Spectroscopy

The emission properties of nitronaphthalene derivatives are often characterized by weak fluorescence or dominant phosphorescence due to the "heavy atom" effect of the nitro group, which promotes efficient intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet state (T₁). nih.gov

Nitroaromatic compounds, including nitronaphthalenes, are typically considered non-fluorescent or very weakly fluorescent, with fluorescence quantum yields often less than 10⁻⁴ and singlet-excited-state lifetimes shorter than a few picoseconds. nih.govacs.org This is a consequence of the rapid ISC process, which can occur on the femtosecond timescale. nih.gov

However, the introduction of electron-donating substituents, such as a methoxy (B1213986) group, can modulate the electronic structure and potentially lead to observable fluorescence. For some amino-substituted nitronaphthalenes, fluorescence can be observed, although it is often accompanied by a large Stokes shift and is highly sensitive to solvent polarity. nih.gov For these "push-pull" systems, the excited state can have a significant charge-transfer character, which influences the rates of both radiative and non-radiative decay pathways. nih.gov Time-resolved fluorescence studies on related 4-amino and 4-methoxy derivatives of 1-nitronaphthalene (B515781) reveal biexponential fluorescence decays with very short lifetimes, on the order of picoseconds or less. nih.gov

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. researchgate.net For most nitronaphthalenes, the quantum yield is extremely low due to the dominance of non-radiative decay pathways, particularly intersystem crossing. nih.govacs.org For example, attaching nitrophenyl groups to naphthalene can result in fluorescence quantum yields in the range of 0.01 to 0.1. nih.gov

The determination of phosphorescence quantum yields (Φp) can be more relevant for nitroaromatic compounds. For some gold(I) complexes containing a naphthalene moiety, phosphorescence is the dominant radiative process, although the quantum yields can still be modest and are influenced by factors such as concentration and the presence of other heavy atoms. ub.edu Experimental determination of triplet lifetimes for compounds like 1-nitronaphthalene in EPA solutions at 77K has been accomplished through luminescence spectroscopy, yielding a lifetime of 48 msec. dtic.mil

Given the general behavior of nitronaphthalenes, it is expected that this compound would exhibit very weak fluorescence with a low quantum yield. A more significant emission, if any, would likely be phosphorescence, observable at low temperatures.

Table 3: Photophysical Data for Related Nitronaphthalene Derivatives

| Compound | Property | Value | Conditions | Reference |

| Nitronaphthalenes (general) | Fluorescence Quantum Yield (Φf) | < 10⁻⁴ | - | nih.govacs.org |

| Nitronaphthalenes (general) | Singlet Lifetime (τs) | < few ps | - | nih.gov |

| 1-Nitronaphthalene | Triplet Lifetime (τt) | 48 msec | EPA, 77K | dtic.mil |

| Nitrophenyl-naphthalene conjugates | Fluorescence Quantum Yield (Φf) | 0.01 - 0.1 | - | nih.gov |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and molecular structure of a compound.

For 2-methoxynaphthalene, the parent structure without the nitro group, the IR spectrum shows characteristic absorption bands. These include aromatic C-H stretching vibrations in the range of 3050-3100 cm⁻¹ and aromatic C=C stretching vibrations between 1600-1650 cm⁻¹. The C-O stretching of the methoxy group is typically observed in the 1250-1300 cm⁻¹ region. ijpsjournal.com

The introduction of a nitro group gives rise to strong and characteristic vibrational modes. In nitronaphthalene isomers, the symmetric and asymmetric stretching vibrations of the NO₂ group are prominent features in both IR and Raman spectra. The symmetric NO₂ stretching mode, often coupled with C-N stretching, appears as a very intense peak near 1350 cm⁻¹. researchgate.net The position and intensity of these bands can be influenced by the substitution pattern on the naphthalene ring. Computational studies using Density Functional Theory (DFT) have been employed to predict and assign the vibrational modes of various nitronaphthalene isomers. researchgate.net

While a specific experimental FTIR or Raman spectrum for this compound is not available in the provided search results, the expected spectrum would be a superposition of the vibrational modes of the 2-methoxynaphthalene core and the characteristic vibrations of the nitro group, with potential shifts due to the electronic interaction between these substituents.

Table 4: Characteristic Vibrational Frequencies for Functional Groups in this compound and Related Compounds

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Compound Reference |

| Aromatic C-H | Stretching | 3050-3100 | 2-Methoxynaphthalene ijpsjournal.com |

| Aromatic C=C | Stretching | 1600-1650 | 2-Methoxynaphthalene ijpsjournal.com |

| C-O (methoxy) | Stretching | 1250-1300 | 2-Methoxynaphthalene ijpsjournal.com |

| NO₂ | Symmetric Stretch (+ C-N stretch) | ~1350 | Nitronaphthalene isomers researchgate.net |

Raman Spectroscopy (e.g., Transient Resonance Raman)

A notable advanced technique is Time-Resolved Resonance Raman (TR3) spectroscopy, which has been used to study the triplet excited state of the related molecule, 2-methoxynaphthalene. This technique can provide information about the structural dynamics of the molecule in its excited states, which is crucial for understanding its photochemical and photophysical properties. A hypothetical application of TR3 to this compound could reveal how the nitro group influences the excited-state geometry and electronic distribution.

Table 1: Predicted Key Raman Active Vibrational Modes for Nitronaphthalene Derivatives (Based on Computational Studies)

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Description |

| Symmetric NO₂ Stretch | 1340 - 1360 | Stretching of the N-O bonds in the nitro group. |

| Naphthalene Ring Breathing | 1380 - 1400 | Collective in-plane stretching and bending of the naphthalene rings. |

| C-H In-plane Bending | 1100 - 1200 | Bending vibrations of the aromatic C-H bonds. |

| C-O-C Stretching | 1000 - 1100 | Stretching of the ether linkage in the methoxy group. |

Note: The data in this table is predictive and based on computational analyses of related nitronaphthalene compounds. Experimental values for this compound may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the vibrations of its constituent parts. While a complete experimental IR spectrum for this specific compound is not widely published, the characteristic absorption bands can be inferred from data on related compounds like 2-methoxynaphthalene.

The IR spectrum of 2-methoxynaphthalene shows characteristic bands for aromatic C-H stretching between 3050 and 3100 cm⁻¹, aromatic C=C stretching in the 1600-1650 cm⁻¹ region, and C-O stretching from the methoxy group between 1250 and 1300 cm⁻¹ nih.gov. The presence of the nitro group in this compound would introduce strong absorption bands corresponding to its symmetric and asymmetric stretching vibrations.

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |

| Aromatic C=C | Stretching | 1400 - 1650 |

| Ether (C-O-C) | Asymmetric Stretching | 1200 - 1275 |

| Ether (C-O-C) | Symmetric Stretching | 1000 - 1100 |

Note: This table is based on established group frequencies and data from analogous compounds.

Other Advanced Spectroscopic Techniques

Beyond vibrational spectroscopy, other advanced techniques are essential for a comprehensive structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide definitive information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively. The chemical shifts and coupling constants would confirm the substitution pattern on the naphthalene ring. While specific experimental NMR data for this compound is not detailed in the available literature, data for related substituted naphthalenes can provide expected chemical shift regions.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For the related isomer, 2-methoxy-1-nitronaphthalene, mass spectral data shows a top peak at m/z 127, with other significant peaks at m/z 115 and 114, which can be attributed to fragmentation of the molecular ion nih.gov. This provides a reference for what might be expected for this compound.

UV-Visible Spectroscopy: The UV-Vis spectrum of 2-methoxynaphthalene in alcohol exhibits absorption maxima (λmax) at approximately 226 nm, with other absorptions in the 220-240 nm and 280-300 nm ranges, corresponding to π-π* transitions of the naphthalene ring ijpsjournal.com. The introduction of a nitro group, a strong chromophore, would be expected to shift these absorptions to longer wavelengths (a bathochromic shift) and potentially introduce new absorption bands related to n-π* transitions.

Table 3: Summary of Other Advanced Spectroscopic Techniques and Expected Observations

| Technique | Information Provided | Expected Observations for this compound |

| ¹H NMR | Proton chemical environments and coupling | Distinct signals for aromatic, methoxy, and potentially coupled protons. |

| ¹³C NMR | Carbon skeleton and functional groups | Resonances for each unique carbon atom, including those of the naphthalene core, methoxy, and nitro-substituted carbons. |

| Mass Spectrometry | Molecular weight and fragmentation | A molecular ion peak corresponding to the exact mass of C₁₁H₉NO₃ and characteristic fragment ions. |

| UV-Visible | Electronic transitions | Absorption bands in the UV and potentially visible regions, influenced by the conjugated π-system and the nitro and methoxy groups. |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the electronic structure and properties of molecules. A theoretical investigation of 2-Methoxy-6-nitronaphthalene using DFT would typically involve the following aspects:

Geometry Optimization and Electronic Structure Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. This process provides insights into the planarity of the naphthalene (B1677914) ring system and the orientation of the methoxy (B1213986) and nitro functional groups.

Following optimization, an analysis of the electronic structure would reveal the distribution of electrons within the molecule. This includes identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are critical for understanding the molecule's chemical reactivity, with the HOMO-LUMO energy gap providing an indication of its kinetic stability and electronic excitation properties.

Prediction of Spectroscopic Properties (e.g., UV-Vis, Raman)

DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly employed to predict the electronic absorption spectra of molecules. For this compound, this would involve calculating the energies of electronic transitions from the ground state to various excited states. The results would provide theoretical absorption maxima (λmax) that correspond to the wavelengths of light the molecule absorbs in the ultraviolet and visible regions.

Raman Spectroscopy: The vibrational modes of a molecule can be calculated using DFT. These calculations yield the frequencies and intensities of Raman scattering peaks. By analyzing the computed Raman spectrum of this compound, specific vibrational modes associated with the naphthalene backbone, the C-O stretch of the methoxy group, and the symmetric and asymmetric stretches of the nitro group could be assigned.

Thermochemical Calculations and Energetics

DFT can be used to calculate important thermochemical properties, such as the enthalpy of formation, entropy, and Gibbs free energy of this compound. These calculations are crucial for understanding the thermodynamic stability of the molecule and for predicting the energetics of chemical reactions in which it might participate.

Quantum Chemical Methods Beyond DFT

While DFT is a powerful tool, other quantum chemical methods can provide even higher accuracy, albeit at a greater computational expense.

Ab Initio Methods (e.g., MP2, G3(MP2)//B3LYP, CASSCF, CASPT2)

Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects more explicitly than standard DFT functionals, often leading to more accurate predictions of molecular geometries and energies.

Gaussian-n Theory (e.g., G3(MP2)//B3LYP): These are composite methods that combine results from several different calculations to achieve very high accuracy in thermochemical predictions.

Multiconfigurational Methods (CASSCF, CASPT2): For molecules with complex electronic structures, such as those in excited states or undergoing chemical reactions, multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are necessary. These methods provide a more accurate description of the electronic wave function when a single-determinant approach (like that in DFT or MP2) is insufficient. A study of the photochemistry of this compound would likely require these advanced methods.

Semi-Empirical Methods

Semi-empirical methods are less computationally demanding than DFT or ab initio methods because they use parameters derived from experimental data to simplify the calculations. While less accurate, they can be useful for studying very large molecules or for performing initial, exploratory calculations. Methods like AM1 or PM3 could be used to quickly obtain an approximate geometry and electronic structure for this compound.

Molecular Dynamics and Molecular Modeling Simulations

Computational chemistry offers powerful tools to investigate the behavior of molecules at an atomic level. Molecular dynamics (MD) and molecular modeling simulations are pivotal in this regard, providing insights into the dynamic nature of chemical systems over time. For a compound like this compound, these simulations can elucidate its structural flexibility, conformational preferences, and interactions with its environment. By solving equations of motion for a system of atoms, MD simulations can map out the potential energy surface of the molecule, revealing stable conformations and the energy barriers between them. This approach is crucial for understanding how the molecule behaves in different phases (gas, liquid, solid) and under various conditions, forming a bridge between its static structure and its macroscopic properties.

Intermolecular Interaction Modeling

The physical and chemical properties of this compound in a condensed phase are largely governed by its intermolecular interactions. Molecular modeling is employed to identify and quantify these non-covalent forces. For aromatic systems like this, key interactions include van der Waals forces, dipole-dipole interactions arising from the polar methoxy and nitro groups, and π–π stacking between the naphthalene ring systems. researchgate.net

| Interaction Type | Dimer Configuration | Calculated Interaction Energy (kcal/mol) |

|---|---|---|

| π–π Stacking | Parallel-displaced | -2.8 |

| C—H⋯O Hydrogen Bond | H(aromatic) to O(nitro) | -1.5 |

| Dipole-Dipole | Head-to-tail | -2.1 |

Solvent Effects in Molecular Simulations

The presence of a solvent can significantly alter the properties and reactivity of a solute molecule. nih.gov Molecular simulations are essential for understanding these solvent effects at a microscopic level. For this compound, simulations can model its behavior in various solvents, from nonpolar (like hexane) to polar (like water or methanol). These models can be either explicit, where individual solvent molecules are included in the simulation box, or implicit, where the solvent is treated as a continuous medium with a specific dielectric constant. nih.govchemrxiv.org

These simulations can predict how the solvent influences the conformational equilibrium of the molecule, for instance, the orientation of the methoxy group relative to the naphthalene ring. Furthermore, they can quantify the solvation energy and analyze the structure of the solvent shell around the solute, identifying specific interactions like hydrogen bonding between the nitro group's oxygen atoms and protic solvent molecules. osti.gov This information is critical for predicting solubility, reaction kinetics, and spectroscopic properties in solution. nih.gov

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated Solvation Free Energy (kcal/mol) |

|---|---|---|---|

| Gas Phase | 1 | 4.5 | 0 |

| Hexane | 1.9 | 4.7 | -3.2 |

| Methanol (B129727) | 33 | 5.8 | -7.5 |

| Water | 80.1 | 6.1 | -8.1 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting the outcomes of chemical reactions. wikipedia.org Developed by Kenichi Fukui, the theory posits that chemical reactivity can be understood by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, being the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). youtube.comlibretexts.org For this compound, FMO theory can be used to predict its reactivity towards various reagents.

HOMO-LUMO Analysis and Electron Density Mapping

The energies of the HOMO and LUMO and the spatial distribution of these orbitals are critical for predicting a molecule's reactivity. nih.gov For this compound, these properties can be calculated using quantum chemistry methods like Density Functional Theory (DFT). nih.gov The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a particularly important parameter, as it relates to the molecule's chemical stability and reactivity. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

Electron density mapping visualizes the location of these frontier orbitals on the molecular framework. In this compound, the electron-donating methoxy group would be expected to increase the electron density of the HOMO on the naphthalene ring, particularly at the ortho and para positions. Conversely, the electron-withdrawing nitro group would lower the energy of the LUMO and localize it primarily around the nitro group and the attached ring, indicating the most probable sites for nucleophilic attack. nih.gov

| Parameter | Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.2 | Energy of the highest energy electrons; relates to nucleophilicity. |

| ELUMO | -2.5 | Energy of the lowest available orbital; relates to electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 3.7 | Indicates chemical reactivity and stability. |

Global and Local Electrophilicity/Nucleophilicity Indexes

To provide a more quantitative measure of reactivity, conceptual DFT introduces global reactivity indexes derived from HOMO and LUMO energies. pku.edu.cn These indexes, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), offer a scale to classify molecules as electrophiles or nucleophiles.

Chemical Potential (μ) : Often approximated as μ ≈ (EHOMO + ELUMO) / 2, it measures the tendency of electrons to escape from the system.

Chemical Hardness (η) : Approximated as η ≈ (ELUMO – EHOMO), it represents the resistance to change in electron distribution.

| Reactivity Index | Formula | Calculated Value (eV) |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.35 |

| Chemical Hardness (η) | ELUMO – EHOMO | 3.70 |

| Global Electrophilicity (ω) | μ² / (2η) | 2.56 |

Advanced Research Applications and Methodological Development

Development of Novel Synthetic Reagents and Catalysts (e.g., for Nitration)

The traditional synthesis of aromatic nitro compounds, including derivatives of methoxynaphthalene, often involves the use of a mixture of nitric acid and sulfuric acid. google.comwikipedia.org This method, while effective, presents challenges related to harsh reaction conditions and the generation of acidic waste. Consequently, research has focused on developing novel catalytic systems that offer milder conditions and improved selectivity.

A significant advancement in this area is the use of zeolite molecular sieves as catalysts for the nitration of naphthalene (B1677914). google.com Zeolites, such as modified ZSM-5 and beta-type molecular sieves, provide a solid acid catalyst framework that can facilitate nitration using 95% fuming nitric acid in an organic solvent at room temperature. google.com This approach avoids the use of corrosive sulfuric acid, aligning with green chemistry principles. The choice of catalyst can also influence the regioselectivity of the reaction, controlling the ratio of α- and β-nitronaphthalene isomers produced. google.com For instance, a patent describes a method for synthesizing α- and β-nitronaphthalene using various modified zeolites, highlighting the catalyst's role in directing the reaction's outcome. google.com

Another approach involves the use of bismuth nitrate (B79036) pentahydrate suspended in dichloromethane (B109758), which has been used for the nitration of 2-methoxynaphthalene (B124790). nih.gov This reagent offers an alternative to traditional mixed-acid nitration. Research into catalytic systems for the reduction of aromatic nitro compounds is also prevalent, as these compounds are key intermediates. mdpi.com Supported platinum catalysts, such as 3% Pt/SiO₂-AlPO₄, and palladium-containing polymers have been studied for the hydrogenation of nitro groups to amines, a crucial transformation in organic synthesis.

| Catalyst / Reagent | Substrate | Nitrating Agent | Key Advantages | Overall Yield (%) | Product Ratio (α:β) |

| Hβ-25 Zeolite | Naphthalene | Fuming Nitric Acid | Mild conditions, avoids H₂SO₄ | - | - |

| MgZSM-5 Zeolite | Naphthalene | Fuming Nitric Acid | Controlled selectivity, reusable catalyst | 68.2% | 76.8 : 23.2 |

| Bismuth Nitrate | 2-Methoxynaphthalene | Bismuth Nitrate | Alternative to mixed acid | 74% (of 2-methoxy-1-nitronaphthalene) | - |

Data derived from synthesis descriptions in cited literature. google.comnih.gov

Methodological Advancements in Spectroscopic Analysis

Modern spectroscopic and analytical methods are essential for the unambiguous characterization of nitronaphthalene derivatives. X-ray crystallography, in particular, provides precise data on molecular geometry. A detailed structural analysis of 2-methoxy-1-nitronaphthalene (B3031550), a close isomer of the title compound, was performed using single-crystal X-ray diffraction. nih.govresearchgate.net The study revealed that the asymmetric unit contains two crystallographically independent molecules. nih.govresearchgate.net In one molecule, the dihedral angle between the naphthalene ring system and the nitro group is nearly perpendicular at 89.9 (2)°, while in the other, it is 65.9 (2)°. nih.gov Such data is crucial for understanding steric and electronic effects within the molecule. The crystal structure is further stabilized by weak C—H···O interactions and π–π stacking contacts between naphthalene rings. nih.govresearchgate.net

Infrared (IR) spectroscopy is a valuable tool for identifying functional groups. The IR spectrum of the parent compound, 2-methoxynaphthalene, shows characteristic absorption bands for aromatic C-H stretching (3050-3100 cm⁻¹), aromatic C=C stretching (1600-1650 cm⁻¹), and C-O stretching (1250-1300 cm⁻¹). ijpsjournal.com The presence of a nitro group in 2-methoxy-6-nitronaphthalene would introduce strong, characteristic asymmetric and symmetric stretching bands, typically found around 1550-1490 cm⁻¹ and 1355-1315 cm⁻¹, respectively.

Ultraviolet-visible (UV-Vis) spectroscopy helps in characterizing the electronic transitions within the molecule. For 2-methoxynaphthalene, absorption maxima are typically observed at 220-240 nm and 280-300 nm, corresponding to the π-π* transitions of the naphthalene ring. ijpsjournal.com The addition of a nitro group, a strong chromophore, would be expected to shift these absorption maxima to longer wavelengths (a bathochromic shift).

Crystal Structure Data for 2-Methoxy-1-nitronaphthalene

| Parameter | Value |

| Chemical Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g·mol⁻¹ |

| Crystal System | Triclinic |

| Space Group | Pī |

| Unit Cell Dimensions | a = 9.1291 (4) Åb = 10.2456 (4) Åc = 10.5215 (4) Åα = 86.390 (2)°β = 82.964 (2)°γ = 85.801 (2)° |

| Volume (V) | 972.63 (7) ų |

| Molecules per unit cell (Z) | 4 |

| Dihedral Angle (Naphthalene-NO₂) (Molecule A) | 89.9 (2)° |

| Dihedral Angle (Naphthalene-NO₂) (Molecule B) | 65.9 (2)° |

Data from the crystallographic study of 2-methoxy-1-nitronaphthalene. nih.govresearchgate.net

Theoretical Method Development for Aromatic Nitro Compounds

The reactivity of aromatic nitro compounds is a subject of significant theoretical and computational investigation. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms of reactions involving these compounds, such as nucleophilic aromatic substitution (SₙAr). nih.gov A key methodological development is the use of theoretical parameters to describe and predict reaction pathways and rates. nih.gov

Researchers have employed indices such as aromaticity (e.g., the Harmonic Oscillator Model of Aromaticity, HOMA), electrophilicity, and nucleophilicity to provide a detailed description of the addition of a nucleophile to a nitroaromatic ring. nih.gov These calculations help to understand the factors controlling reaction direction and rate, particularly the initial nucleophilic addition, which is often the rate-limiting step. nih.gov For instance, theoretical studies on the reaction of a model carbanion with nitroarenes have shown that changes in aromaticity and the electrophilicity of the ring are critical factors in determining the stability of the intermediate σ-adducts formed during the reaction. nih.gov

This compound as a Building Block in Organic Synthesis

Organic building blocks are functionalized molecules that serve as foundational components for constructing more complex molecular architectures. sigmaaldrich.com Aromatic nitro compounds are exceptionally useful building blocks, primarily because the nitro group can be readily converted into other functional groups, most notably an amine (–NH₂). wikipedia.orgmdpi.com The reduction of the nitro group is a fundamental transformation that opens up a vast array of synthetic possibilities.

This compound, upon reduction of its nitro group to form 6-methoxy-2-aminonaphthalene, becomes a versatile precursor for the synthesis of various complex molecules, including pharmaceuticals and heterocyclic compounds. nveo.orgsciencescholar.us Aminonaphthalenes are key intermediates in the synthesis of dyes and are used in the preparation of biologically active compounds.

The resulting amino group can be used to construct heterocyclic rings. For example, amino-functionalized aromatics can react with various reagents to form pyrazoles, pyrimidines, pyridines, and thiazines. nveo.orgresearchgate.net These heterocyclic structures are prevalent in medicinal chemistry and materials science. sciencescholar.us The synthesis of these compounds often involves multi-step sequences where the aminonaphthalene derivative, obtained from the reduction of the corresponding nitronaphthalene, serves as the core structure upon which the heterocyclic ring is built. nveo.orgrsc.org

Green Chemistry Principles in this compound Synthesis and Transformations

Green chemistry principles are increasingly being applied to the synthesis and transformation of aromatic compounds to minimize environmental impact and enhance safety. researchgate.net The core tenets of green chemistry include waste prevention, maximizing atom economy, using safer solvents and reagents, and improving energy efficiency. researchgate.net

In the context of this compound synthesis, a key green advancement is the move away from traditional nitration methods that use stoichiometric amounts of sulfuric acid. google.com The development of solid acid catalysts, such as zeolites (e.g., H-mordenite, ZSM-5), represents a significant step forward. google.comrsc.org These catalysts are often reusable, reduce corrosive waste streams, and can be operated under milder conditions. google.com This catalytic approach enhances the sustainability of the nitration process.

Another green strategy involves the use of alternative reaction media. Ionic liquids, for example, have been explored as recyclable solvents and catalysts for the synthesis of naphthalene derivatives, offering a non-volatile alternative to traditional organic solvents. rsc.org Furthermore, microwave-assisted synthesis is a technique that can significantly reduce reaction times and energy consumption, and it has been successfully applied in the synthesis of various heterocyclic compounds from precursors that could be derived from nitronaphthalenes. rsc.org The application of these green methodologies to the synthesis and subsequent transformations of this compound can lead to more environmentally benign and efficient chemical processes.

Future Directions and Emerging Research Areas

Exploration of Undiscovered Reaction Pathways

While the nitration and modification of the methoxy (B1213986) group represent known transformations, the full reactive potential of 2-Methoxy-6-nitronaphthalene remains largely untapped. Future research will likely focus on uncovering novel reaction pathways, particularly those driven by photochemical, catalytic, and biological systems.